![molecular formula C12H11NO2 B13492727 3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13492727.png)
3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclohexane family, which is known for its significant potential in various fields, including drug discovery and synthetic chemistry. The presence of both a ketone and an aldehyde functional group in its structure makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde typically involves a multi-step process. One common method is the photochemical [2 + 2] cycloaddition reaction, which is used to construct the bicyclic core. This reaction involves the irradiation of a suitable diene and a dienophile under ultraviolet light to form the bicyclo[2.1.1]hexane structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and scalability. The use of photochemistry in flow reactors allows for efficient and safe production of the compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylic acid.
Reduction: 3-Hydroxy-4-phenyl-2-azabicyclo[2.1.1]hexane-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The presence of reactive functional groups, such as the ketone and aldehyde, enables the compound to form covalent bonds with nucleophilic residues in the target proteins, leading to their inactivation or alteration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
4-Bromo-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde: A brominated derivative with similar structural features.
Uniqueness
3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde is unique due to its combination of a bicyclic core with both ketone and aldehyde functional groups. This combination provides a versatile platform for further chemical modifications and enhances its potential as a synthetic intermediate and bioactive compound .
Eigenschaften
Molekularformel |
C12H11NO2 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
3-oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c14-8-13-10-6-12(7-10,11(13)15)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 |
InChI-Schlüssel |
LCFRUAMOQJNLHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(C(=O)N2C=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


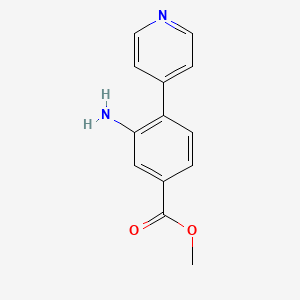
![5-[3-(Cyclopropylamino)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492650.png)
![2,2,2-trichloro-1-{2H,4H,5H,6H-cyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13492659.png)
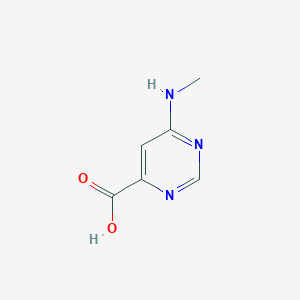
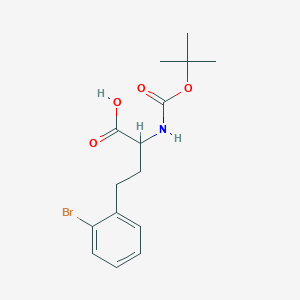


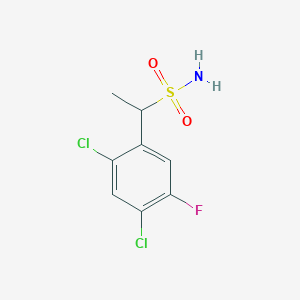
![1-[Cbz(methyl)amino]cyclopropanecarbonitrile](/img/structure/B13492689.png)
![N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13492693.png)
![2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide](/img/structure/B13492694.png)
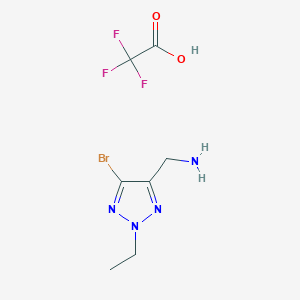
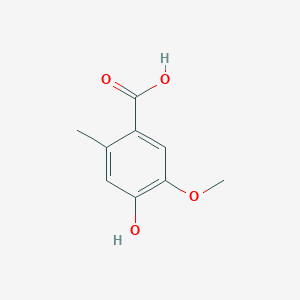
amine hydrochloride](/img/structure/B13492740.png)
